molecular formula C7H6F3N B585315 3-Aminobenzotrifluoride-D4 CAS No. 1219802-14-8

3-Aminobenzotrifluoride-D4

Cat. No.: B585315
CAS No.: 1219802-14-8
M. Wt: 165.152
InChI Key: VIUDTWATMPPKEL-RHQRLBAQSA-N
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Description

Significance of Deuterium (B1214612) Isotopic Labeling in Contemporary Chemical Science

Deuterium labeling involves the selective replacement of hydrogen atoms with deuterium atoms within a molecule. youtube.com This seemingly subtle change, a doubling of the atomic mass of hydrogen, introduces a phenomenon known as the kinetic isotope effect (KIE). portico.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.com This increased bond strength can significantly slow down chemical reactions where the cleavage of this bond is the rate-determining step. portico.org

This principle has profound implications across various scientific disciplines. In medicinal chemistry, for instance, deuterium labeling can be used to retard the metabolic breakdown of a drug by cytochrome P450 enzymes, a common pathway for drug metabolism. portico.org This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced clearance rates, potentially allowing for lower or less frequent dosing. symeres.comzeochem.com Beyond pharmaceuticals, deuterium labeling is an indispensable tool in mechanistic studies, allowing chemists to trace the path of atoms through a reaction and elucidate complex reaction pathways. symeres.com It is also utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs), where deuteration can enhance the stability and lifetime of the organic components. zeochem.com

Rationale for Deuteration within Trifluoromethylated Aromatic Amine Scaffolds

Trifluoromethylated aromatic amines are a class of compounds that feature prominently in the development of pharmaceuticals and agrochemicals. chempoint.com The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

The rationale for introducing deuterium into trifluoromethylated aromatic amine scaffolds, such as in 3-Aminobenzotrifluoride-D4, is multifaceted. Firstly, the aromatic ring and the amine group are common sites for metabolic modification in the body. By strategically placing deuterium atoms on the aromatic ring, as is the case with this compound, researchers can investigate and potentially block these metabolic pathways. This can enhance the compound's resistance to degradation and prolong its therapeutic effect. musechem.com

Secondly, the combination of the trifluoromethyl group and deuterium labeling offers a unique opportunity to fine-tune the electronic and steric properties of the molecule. This can be particularly valuable in the design of highly specific enzyme inhibitors or receptor ligands. For example, the non-deuterated counterpart, 4-(Trifluoromethyl)aniline, has been identified as an inhibitor of DYRK1A and DYRK1B kinases. medchemexpress.comglpbio.com Deuterium labeling could be used to create analogs with altered pharmacokinetic properties while retaining this inhibitory activity.

Overview of Research Trajectories Pertaining to this compound

While specific research exclusively focused on this compound is not extensively detailed in publicly available literature, the research trajectories for such a compound can be inferred from the broader context of deuterated molecules and trifluoromethylated anilines. Current research involving deuterated compounds is heavily focused on improving the properties of active pharmaceutical ingredients (APIs). zeochem.comnih.gov Therefore, a primary research trajectory for this compound would likely be its use as a building block or intermediate in the synthesis of novel, deuterated drug candidates. google.com

Another significant area of research is the development of new synthetic methodologies for the precise and efficient incorporation of deuterium into organic molecules. nih.govrsc.org Research in this area could involve using this compound as a model substrate to test new deuteration techniques. Furthermore, given the use of deuterated compounds as internal standards in analytical techniques like mass spectrometry, this compound could be utilized in quantitative analyses to improve accuracy and precision. acs.orgadventchembio.com The development of methods for the deuteration of trifluoromethyl arenes is an active area of research, with electrochemical approaches showing promise. researchgate.net

The physical and chemical properties of the non-deuterated 3-Aminobenzotrifluoride are well-documented, providing a baseline for comparative studies with its deuterated analog.

Table 1: Physicochemical Properties of 3-Aminobenzotrifluoride

Property Value
Molecular Formula C₇H₆F₃N
Molecular Weight 161.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 187 °C
Density 1.29 g/mL at 25 °C

Data sourced from ChemicalBook and Wikipedia. chemicalbook.comwikipedia.org

Interactive Data Table:

The synthesis of deuterated amines, including those with trifluoromethyl groups, is a topic of ongoing research, with various methods being developed to achieve high levels of deuterium incorporation with regio- and chemoselectivity. rsc.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUDTWATMPPKEL-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Aminobenzotrifluoride D4 and Its Precursors

Synthetic Pathways to Unlabeled 3-Aminobenzotrifluoride as a Deuteration Precursor

The synthesis of unlabeled 3-aminobenzotrifluoride is a foundational step. This intermediate is crucial for subsequent isotopic labeling. The primary methods for its preparation involve the reduction of a nitro precursor or the direct amination of a halogenated benzotrifluoride (B45747).

Classical Reduction of Nitrobenzotrifluoride Derivatives

The most established route to 3-aminobenzotrifluoride is through the reduction of 3-nitrobenzotrifluoride (B1630513). prepchem.comgoogle.com This method is widely used in chemical manufacturing for producing intermediates for dyes, pharmaceuticals, and agricultural chemicals. google.com The process typically begins with the nitration of benzotrifluoride to yield 3-nitrobenzotrifluoride, which is then reduced to the target amine. prepchem.comgoogle.com

Catalytic hydrogenation is a preferred industrial method for this reduction, often employing catalysts such as palladium on carbon or other platinum group metals. google.comgoogle.com This approach is favored for its efficiency and cleaner reaction profiles compared to older methods that used reducing metal powders like iron filings in the presence of acids, which generate significant metal oxide waste. google.comacs.org More recent advancements include robust electrochemical workflows that can convert 3-nitrobenzotrifluoride derivatives to the corresponding anilines on a large scale. acs.org

MethodCatalyst/ReagentKey FeaturesYield
Catalytic Hydrogenation Palladium on Carbon (Pd/C) or other Platinum MetalsStandard industrial process; high efficiency.Good to High
Metal/Acid Reduction Iron filings, HClClassic method; generates significant metal oxide byproducts.74-85% google.com
Electrochemical Reduction Various cathode materials (e.g., Pb, Graphite)Agent-free conversion; scalable for continuous flow.High

Amination of Halobenzotrifluorides

An alternative strategy for synthesizing 3-aminobenzotrifluoride involves the direct amination of an aryl halide, such as 3-bromobenzotrifluoride (B45179) or 3-chlorobenzotrifluoride. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is valued for its broad substrate scope and tolerance of various functional groups, overcoming the limitations of older methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org

The reaction involves coupling an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgjk-sci.com The choice of ligand is critical, with early systems using monodentate phosphines and later generations employing bidentate ligands like BINAP and DDPF, or bulky, electron-rich phosphines to improve reaction rates and efficiency, especially for less reactive aryl chlorides. wikipedia.orgjk-sci.com Ammonia equivalents, such as benzophenone (B1666685) imine or ammonium (B1175870) salts, can be used to synthesize primary arylamines directly. acsgcipr.orgorganic-chemistry.org

Catalyst System ComponentFunctionExamples
Palladium Source Active catalystPd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes catalyst, facilitates key reaction stepsP(o-tolyl)₃, BINAP, DDPF, XANTPHOS
Base Deprotonates the amineNaOt-Bu, K₂CO₃, Cs₂CO₃
Amine Source Provides the nitrogen atomPrimary/secondary amines, Ammonia equivalents (e.g., NH₄Cl)

Strategies for Regioselective Deuterium (B1214612) Incorporation into 3-Aminobenzotrifluoride

Once 3-aminobenzotrifluoride is synthesized, the next critical phase is the regioselective incorporation of deuterium atoms to produce 3-Aminobenzotrifluoride-D4. Hydrogen Isotope Exchange (HIE) methodologies are the most prominent techniques for this transformation.

Hydrogen Isotope Exchange (HIE) Methodologies

HIE reactions offer a direct route for replacing C-H bonds with C-D bonds. These methods are highly sought after in pharmaceutical development for preparing isotopically labeled internal standards for metabolic studies. goettingen-research-online.de

Transition metal catalysts are highly effective for directing HIE reactions. Iridium and ruthenium complexes, in particular, have shown significant utility for the deuteration of aromatic compounds, including anilines.

Iridium Catalysts : Iridium-based catalysts are considered the standard for directed aromatic HIE. uni-rostock.de N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles have demonstrated unique catalytic activity, enabling selective and efficient deuterium incorporation into a wide range of anilines using deuterium gas (D₂) as the isotopic source. researchgate.netnih.govnih.gov These reactions can often be performed under mild conditions, tolerating various functional groups. researchgate.netd-nb.info The amino group on the aniline (B41778) substrate acts as a directing group, guiding the catalyst to activate and exchange the ortho C-H bonds. nih.gov

Ruthenium Catalysts : Ruthenium-based systems also provide powerful tools for HIE. Well-defined ruthenium(II) biscarboxylate complexes can catalyze the selective ortho-deuteration of substrates containing weakly-coordinating groups like carboxylic acids. goettingen-research-online.deresearchgate.net For amines, ruthenium catalysts such as the Shvo catalyst have been used for selective deuteration at the α- and β-positions relative to the nitrogen atom. nih.gov While some ruthenium nanoparticle catalysts have led to poor isotopic enrichment or ring reduction in anilines, specific catalytic systems have been developed to overcome these challenges. nih.gov

Catalyst TypeDeuterium SourceTypical ConditionsKey Features
Iridium Nanoparticles (NHC-stabilized) D₂ gas55-80°C, THF or THF/D₂O solventHigh regioselectivity for ortho-positions of anilines; tolerant of various functional groups. researchgate.netnih.gov
Ruthenium(II) Biscarboxylates D₂O100°CEffective for ortho-deuteration directed by weakly coordinating groups. goettingen-research-online.de

A significant challenge in directed C-H activation is the need to install and later remove a directing group, which adds steps to a synthetic sequence. rsc.org The concept of transient directing groups (TDGs) circumvents this issue by reversibly binding an organocatalyst to the substrate, which then directs the metal catalyst to the desired C-H bond. nih.gov

Base-Mediated Deuteration Protocols

Base-mediated deuteration represents a significant strategy for introducing deuterium into organic molecules. These protocols often utilize a strong base to deprotonate a carbon-hydrogen bond, followed by quenching with a deuterium source. In the context of aromatic amines, the choice of base and reaction conditions is crucial to ensure regioselectivity and high isotopic enrichment.

Amine bases can catalyze hydrogen isotope exchange between a substrate and a deuterium source like deuterium oxide (D₂O). nih.gov The basicity of the amine catalyst is a key parameter; for instance, less activated systems such as mononitro aromatics may require stronger bases like 1,5-diazobicyclo[4.3.0]non-5-ene (DBN) and elevated temperatures to facilitate the exchange. In contrast, more activated systems like alkyldinitroaromatics can undergo deuteration at room temperature with a milder base such as triethylamine. nih.gov The mechanism involves the formation of a carbanionic intermediate which is then deuterated by the solvent. This approach is valued for its operational simplicity and the use of readily available reagents.

Table 1: Comparison of Amine Bases in Catalytic Deuteration

Base Substrate Type Typical Conditions Ref
Triethylamine Activated Aromatics (e.g., Alkyldinitroaromatics) Room Temperature nih.gov

Multicomponent Reaction (MCR) Strategies for Isotopic Labeling

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are powerful tools in modern organic synthesis. thieme-connect.com Their application in isotopic labeling is a promising approach for the efficient construction of complex deuterated molecules from simple, readily available precursors. researchgate.net The modular nature of MCRs allows for the strategic introduction of an isotopically labeled building block at a specific position within the final molecule. thieme-connect.com

The key advantages of using MCRs for isotopic labeling include:

Efficiency: Complex molecules are synthesized in a single step, minimizing purification processes and reducing waste. thieme-connect.com

Diversity: A wide range of structurally diverse molecules can be generated by varying the starting components. thieme-connect.com

Atom Economy: MCRs are inherently atom-economical, which is particularly beneficial when using expensive isotopically labeled reagents. thieme-connect.com

Reactions like the Ugi and Passerini MCRs can be adapted to incorporate deuterated components such as a deuterated isocyanide, aldehyde, or carboxylic acid, leading to the formation of complex structures like deuterated α-acylamino carboxamides. thieme-connect.comrsc.org This strategy holds significant potential for the synthesis of precursors to isotopically labeled aromatic amines.

Deuterium Introduction via Deuterated Reagents and Solvents (e.g., D₂O, Deuterated Acids)

The most direct and economical methods for deuterium incorporation often involve the use of deuterated reagents and solvents. Deuterium oxide (D₂O) is the most common and cost-effective deuterium source. nih.gov It can be used in transition metal-catalyzed hydrogen-deuterium (H/D) exchange reactions. For example, ruthenium and rhodium complexes have been shown to effectively catalyze the deuteration of aromatic compounds using D₂O as both the solvent and the deuterium source. researchgate.netnih.govacs.org

Deuterated acids are also powerful reagents for electrophilic deuteration of aromatic rings. researchgate.net Strong acids like deuterated triflic acid (CF₃SO₃D or TfOD) or deuterated trifluoroacetic acid (CF₃COOD or TFA-d) can serve as both the catalyst and the deuterium source. researchgate.netresearchgate.net These methods are particularly effective for aromatic amines and amides, enabling H/D exchange under relatively mild conditions. For instance, acid-catalyzed deuteration with TfOD can achieve high degrees of aromatic deuteration at room temperature with short reaction times. researchgate.net

Table 2: Common Deuterated Reagents for Aromatic Deuteration

Reagent Type of Reaction Substrate Example Ref
Deuterium Oxide (D₂O) Metal-Catalyzed H/D Exchange Aromatic Amines, Amino Acids nih.govresearchgate.netnih.gov
Deuterated Triflic Acid (TfOD) Electrophilic Aromatic Deuteration Aromatic Amines researchgate.netnih.gov

Optimization of Reaction Conditions for Isotopic Enrichment and Yield

Achieving high levels of isotopic enrichment and chemical yield is paramount in the synthesis of deuterated compounds. The optimization of reaction conditions is a multi-parameter process that is critical for success. Key factors that are typically adjusted include temperature, reaction time, catalyst loading, and the stoichiometry of reagents.

For instance, in metal-catalyzed H/D exchange reactions, the choice of metal catalyst and ligands can significantly influence selectivity and efficiency. Similarly, in base-mediated protocols, the strength of the base must be matched to the acidity of the C-H bond being targeted. nih.gov Temperature is another critical variable; while higher temperatures can increase reaction rates, they can also lead to side reactions or reduced selectivity. nih.gov

The concentration and purity of the deuterium source are also vital. In reactions using D₂O, ensuring an anhydrous environment (apart from the D₂O) can prevent unwanted H/D scrambling from residual water. The efficiency of deuteration is often assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS), which provide precise information on the percentage and position of deuterium incorporation. rsc.org

Table 3: Key Parameters for Optimization in Deuteration Reactions

Parameter Influence Considerations
Catalyst Affects reaction rate and selectivity. Choice of metal, ligand, and loading percentage.
Temperature Influences reaction kinetics and side reactions. Balance between reaction rate and selectivity/stability.
Solvent Can act as deuterium source and affects solubility/reactivity. Use of deuterated solvents to maximize incorporation.
Base/Acid Strength Determines which protons are exchanged. Must be matched to substrate acidity/basicity.
Reaction Time Affects the extent of deuteration and potential degradation. Monitored to achieve maximum incorporation without byproducts.

| Reagent Stoichiometry | The ratio of deuterium source to substrate. | An excess of the deuterium source is often used to drive the equilibrium. organic-chemistry.org |

Synthetic Challenges and Innovations in Deuterated Aromatic Amine Synthesis

The synthesis of deuterated aromatic amines, while crucial, is not without its challenges. A primary difficulty is achieving high regioselectivity—the ability to introduce deuterium at a specific position on the aromatic ring without labeling other positions. Many traditional methods require harsh reaction conditions, such as high temperatures or the use of very strong acids or bases, which can be incompatible with sensitive functional groups on the molecule. nih.gov Furthermore, some methods lack generality, working well for one type of aromatic amine but failing for others. nih.gov The high cost and handling difficulties associated with some deuterium sources, like deuterium gas (D₂), also present practical hurdles. nih.gov

In response to these challenges, significant innovations have emerged. One major area of advancement is the development of novel catalytic systems. For example, photoredox catalysis has provided a milder alternative for activating C-H bonds for deuteration. nih.gov New transition-metal catalysts, including specific ruthenium and rhodium complexes, have been designed to offer greater selectivity under more benign conditions. researchgate.netacs.org There is also a growing trend towards developing metal-free synthesis strategies to avoid potential metal contamination in the final products. nih.govrsc.org A significant innovation has been the increasing use of D₂O as a safe, inexpensive, and readily available deuterium source, replacing more hazardous or costly reagents. nih.govnih.gov These advancements are making the synthesis of specifically labeled compounds like this compound more efficient, selective, and sustainable.

Sophisticated Spectroscopic and Analytical Characterization of 3 Aminobenzotrifluoride D4 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Species

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of deuterated molecules, providing unparalleled insight into their atomic-level structure. numberanalytics.com

Deuterium (B1214612) (²H) NMR spectroscopy is a direct and powerful method for confirming the position of deuterium labels within a molecule. In the case of 3-Aminobenzotrifluoride-D4, the IUPAC name 2,3,4,6-tetradeuterio-5-(trifluoromethyl)aniline explicitly states the positions of deuterium substitution. nih.gov A ²H NMR spectrum of this compound would be expected to show distinct signals corresponding to the deuterium atoms at the 2, 4, 5, and 6 positions of the benzene (B151609) ring, confirming the specific labeling pattern. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader. studymind.co.uk

The successful synthesis of deuterated compounds relies on techniques that can verify the exact location of the deuterium atoms. hwb.gov.in ²H NMR provides this crucial positional assessment, ensuring the isotopic integrity of the labeled compound.

The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of nearby nuclei, an effect known as an isotope shift. stemwomen.orghuji.ac.il These shifts are a consequence of the different vibrational properties of the C-H and C-D bonds, with the heavier deuterium atom generally causing a slight upfield shift (to a lower frequency) for the attached carbon and any remaining protons. stemwomen.orgucl.ac.uk

For this compound, the following effects would be anticipated in its NMR spectra:

¹H NMR: Any residual, non-deuterated sites on the aromatic ring would exhibit slightly different chemical shifts compared to the unlabeled 3-aminobenzotrifluoride. The signals of the remaining protons would also be simplified due to the absence of coupling to the adjacent deuterium atoms.

¹³C NMR: The carbon atoms directly bonded to deuterium will show a characteristic upfield isotope shift. For instance, in a mixture of C₆H₆ and C₆D₆, the ¹³C signal for C₆D₆ is shifted upfield by 0.53 ppm. ucl.ac.uk Additionally, the signals for these carbons will appear as multiplets due to one-bond ¹³C-²H coupling. The magnitude of two-bond and three-bond isotope shifts are typically smaller, around 0.1 ppm and between -0.02 and 0.07 ppm, respectively. huji.ac.il

¹⁹F NMR: The trifluoromethyl group's fluorine atoms may also experience a small, long-range isotope shift due to the deuteration of the aromatic ring. The magnitude of this effect would depend on the distance and the intervening bonds.

The following table provides a hypothetical comparison of the expected changes in NMR parameters upon deuteration of 3-aminobenzotrifluoride.

NucleusParameter3-AminobenzotrifluorideThis compound (Expected)
¹H Chemical Shift (ppm)Aromatic protons presentAromatic protons largely absent; residual signals may show slight upfield shifts.
Coupling Constants (Hz)Complex spin-spin coupling between aromatic protons.Simplified spectra due to lack of ¹H-¹H coupling at deuterated positions.
¹³C Chemical Shift (ppm)Characteristic signals for aromatic carbons.Upfield shift for deuterated carbons (C2, C4, C5, C6).
Coupling Constants (Hz)¹J(C,H) coupling observed.¹J(C,D) coupling observed for deuterated carbons, typically smaller than ¹J(C,H).
¹⁹F Chemical Shift (ppm)Single resonance for the CF₃ group.Potential for a small, long-range isotope shift.

Beyond standard one-dimensional NMR, a variety of advanced, multi-dimensional techniques are invaluable for the complete structural assignment and purity assessment of isotopically labeled compounds. numberanalytics.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between different atoms in the molecule.

For this compound, these techniques can:

Confirm the substitution pattern: HMBC, which shows correlations between protons and carbons over two or three bonds, can be used with any residual protons to confirm their position relative to the deuterated carbons and the trifluoromethyl group.

Assess isotopic purity: High-resolution ¹H NMR can be used to quantify the amount of residual, non-deuterated starting material or partially deuterated intermediates.

Identify impurities: The presence of any unexpected signals in the NMR spectra can indicate chemical impurities, which can then be further characterized using these advanced techniques. sigmaaldrich.com

Mass Spectrometry (MS) for Isotopic Purity and Tracer Studies

Mass spectrometry is an essential tool for determining the molecular weight and isotopic composition of molecules, making it highly suitable for the analysis of deuterated compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. pitt.edu This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS can be used to confirm the presence of four deuterium atoms by comparing the measured mass to the calculated exact mass.

The following table illustrates the difference in the calculated exact masses of the unlabeled compound and its deuterated analog.

CompoundMolecular FormulaCalculated Exact Mass (Da)
3-AminobenzotrifluorideC₇H₆F₃N161.0452
This compoundC₇H₂D₄F₃N165.0703 nih.gov

The significant mass difference is easily detectable by HRMS, providing definitive evidence of successful deuteration.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing the isotopic composition of a sample and for separating the labeled compound from any non-deuterated or partially deuterated impurities. nih.govalexandraatleephillips.com

In a typical GC-MS analysis of a this compound sample, the different isotopologues (molecules that differ only in their isotopic composition) can be separated based on their retention times, although this separation is often minimal. The mass spectrometer then detects the molecular ion for each component. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled, partially deuterated, and fully deuterated (D4) compound, the isotopic purity can be accurately determined. mdpi.comnih.gov

The following table outlines the expected molecular ion peaks in a GC-MS analysis of a hypothetical this compound sample containing some impurities.

CompoundMolecular FormulaExpected Molecular Ion (m/z)
3-AminobenzotrifluorideC₇H₆F₃N161
3-Aminobenzotrifluoride-D1C₇H₅DF₃N162
3-Aminobenzotrifluoride-D2C₇H₄D₂F₃N163
3-Aminobenzotrifluoride-D3C₇H₃D₃F₃N164
This compoundC₇H₂D₄F₃N165

Quantification Strategies Utilizing this compound as an Internal Standard

In modern analytical chemistry, particularly in quantitative mass spectrometry (MS) techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. veeprho.comcerilliant.com this compound serves as an ideal SIL-IS for the quantification of its non-labeled counterpart, 3-aminobenzotrifluoride.

The fundamental principle of this strategy is that a deuterated standard, like this compound, is chemically identical to the analyte of interest. uni-rostock.de This means it exhibits nearly identical physical and chemical properties, including extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. cerilliant.com However, due to the mass difference imparted by the deuterium atoms, it is easily distinguished from the native analyte by the mass spectrometer. uni-rostock.de This allows it to act as a perfect proxy, co-eluting with the analyte and experiencing the same experimental variations, thus enabling reliable normalization and correction for potential matrix effects or inconsistencies in sample processing and instrument performance. veeprho.comcerilliant.com

For a SIL-IS to be effective, it must meet several critical criteria. A high degree of isotopic enrichment is paramount. Typically, the incorporation of at least four deuterium atoms is recommended to ensure a sufficient mass shift, which minimizes the risk of isotopic crosstalk or overlap between the mass signals of the analyte and the internal standard. uni-rostock.de this compound, with its four deuterium atoms, fulfills this requirement. nih.gov This ensures that the quantification of the target analyte is not compromised by any residual non-labeled material in the standard. cerilliant.com This method is widely applied in diverse fields, including therapeutic drug monitoring, metabolomics, and environmental analysis. cerilliant.comsigmaaldrich.com

Table 1: Characteristics of this compound as an Internal Standard

FeatureDescriptionRationale & Benefit
Analyte 3-AminobenzotrifluorideThe non-labeled compound being quantified.
Internal Standard This compoundA deuterated analog of the analyte. nih.gov
Chromatography Co-elutionThe standard and analyte have nearly identical retention times, ensuring they experience the same conditions. cerilliant.com
Mass Spectrometry Distinct m/zThe mass difference allows for separate detection and quantification without spectral overlap. uni-rostock.de
Quantification Ratio-basedThe ratio of the analyte's signal to the standard's signal is used, correcting for variations in sample handling and instrument response. cerilliant.com
Accuracy HighMinimizes errors from ion suppression/enhancement, extraction losses, and injection volume variability. veeprho.comsigmaaldrich.com

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of a compound. researchgate.netnih.gov These methods probe the discrete vibrational energy levels of a molecule. FT-IR measures the absorption of infrared radiation that excites molecular vibrations (such as stretching, bending, and rocking), while FT-Raman measures the inelastic scattering of laser light caused by vibrational transitions. tubitak.gov.tr Together, they offer complementary information to achieve a more complete vibrational assignment, as some modes may be strong in IR and weak in Raman, or vice versa. nih.gov For a molecule like this compound, these spectra reveal characteristic frequencies for its functional groups, including the deuterated amine (-ND2), the trifluoromethyl (-CF3) group, and the substituted benzene ring.

Analysis of Deuterium Isotope Effects on Vibrational Modes

The substitution of hydrogen with its heavier isotope, deuterium, induces a significant and predictable change in a molecule's vibrational spectrum, known as the deuterium isotope effect. libretexts.org This effect is one of the most pronounced in isotope science because the mass of deuterium is double that of protium. edurev.in According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass (µ) of the vibrating atoms. libretexts.org Consequently, replacing hydrogen with deuterium increases the reduced mass of the bond, leading to a noticeable decrease—or downshift—in the vibrational frequency (wavenumber).

This phenomenon is particularly useful for assigning specific vibrational modes within a complex spectrum. edurev.in In this compound, the most dramatic shifts are observed for the modes directly involving the deuterium atoms. The N-D stretching and bending vibrations occur at significantly lower frequencies compared to the N-H vibrations in the non-deuterated parent molecule. Similarly, the C-D vibrations of the aromatic ring are downshifted relative to the C-H vibrations. libretexts.org This isotopic shift helps to unambiguously identify and assign peaks corresponding to these specific functional groups. edurev.in

Table 2: Predicted Isotope Effects on Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeTypical Range for H-Isotopologue (e.g., 3-Aminobenzotrifluoride)Predicted Range for D-Isotopologue (e.g., this compound)Approximate Isotopic Ratio (νH / νD)
Aromatic C-H Stretch 3000 - 3100~2200 - 2300~1.35
Amine N-H Stretch 3300 - 3500~2400 - 2600~1.35 - 1.41 libretexts.org
Amine N-H Bend (Scissoring) 1590 - 1650~1150 - 1200~1.4
Aromatic C-H Out-of-Plane Bend 690 - 900~500 - 650~1.3

Conformational Analysis through Vibrational Fingerprinting

The FT-IR and FT-Raman spectra of a molecule serve as a unique "vibrational fingerprint" that is highly sensitive to its three-dimensional structure, or conformation. researchgate.netnih.gov Even subtle changes in molecular geometry, such as the rotation around single bonds, can lead to detectable shifts in the vibrational frequencies and intensities, particularly in the complex fingerprint region of the spectrum (typically below 1500 cm⁻¹).

For this compound, conformational analysis would focus on the relative orientations of the deuterated amino (-ND2) and trifluoromethyl (-CF3) substituents on the benzene ring. While the benzene ring itself is planar, rotation around the C-N bond is possible. Different rotational conformers could be stabilized by intramolecular interactions or influenced by intermolecular forces in the solid state or in solution. nih.gov By comparing experimentally recorded FT-IR and FT-Raman spectra with spectra predicted for different possible conformers using quantum chemical calculations (e.g., Density Functional Theory), the most stable or predominant conformation in a given phase can be identified. researchgate.netresearchgate.net This combined experimental and theoretical approach allows for a detailed understanding of the molecule's structural preferences. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org In organic molecules, the most common transitions involve the excitation of electrons from π (pi) bonding orbitals or n (non-bonding) orbitals to π* (pi-antibonding) orbitals. matanginicollege.ac.in Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org

The primary chromophore in this compound is the substituted benzene ring. The amino group (-NH2 or -ND2) and the trifluoromethyl group (-CF3) act as auxochromes, modifying the absorption characteristics of the benzene ring. The amino group is a strong activating group (electron-donating) that typically causes a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increased absorption intensity). Conversely, the trifluoromethyl group is a deactivating group (electron-withdrawing). The resulting UV-Vis spectrum is a product of these combined electronic effects.

The substitution of hydrogen with deuterium on the aromatic ring and the amino group in this compound has a negligible effect on its UV-Vis spectrum. Electronic transitions are dependent on the electron distribution and orbital energies, which are not significantly altered by the change in nuclear mass. nih.gov Therefore, the UV-Vis spectrum of this compound is expected to be virtually identical to that of its non-deuterated counterpart. The spectrum for 3-aminobenzotrifluoride typically shows absorption maxima related to π → π* transitions of the aromatic system. nist.gov

Table 3: Typical Electronic Transitions in Substituted Anilines

Transition TypeOrbitals InvolvedTypical λmax Range (nm)Description
π → π π bonding orbital to π antibonding orbital200 - 300Intense absorption bands characteristic of the aromatic ring. Often consists of multiple bands (e.g., E2 and B bands). matanginicollege.ac.in
n → π Non-bonding electron (from N) to π antibonding orbital280 - 400Weaker, often symmetry-forbidden transition. Can be obscured by stronger π → π* bands. matanginicollege.ac.in

X-ray Crystallographic Analysis of this compound Derivatives

Studies on derivatives reveal key structural features. The trifluoromethyl (-CF3) group exerts a powerful stereoelectronic influence. The C-F bond lengths are typically in the range of 1.33–1.35 Å, consistent with strong bonds due to the high electronegativity of fluorine. The presence of the -CF3 group also influences intermolecular packing in the crystal lattice, often through weak C-F···H-C hydrogen bonds, which can affect physical properties like melting point and solubility.

In derivatives of 3-aminobenzotrifluoride, the geometry around the nitrogen atom and the torsional angles defining the orientation of the substituents relative to the ring can be precisely determined. mdpi.com This information is invaluable for understanding how the molecule interacts with its environment, for example, how a drug derivative might bind to a biological target. The crystallographic data provides a solid-state benchmark that can be used to validate and refine computational models of molecular conformation. nih.gov

Table 4: Illustrative Crystallographic Data for a Fluorinated α-Aminophosphonate Derivative

This data is for a related compound, C₁₈H₂₀F₄NO₃P, containing a trifluoromethylphenyl group, and serves as an example of the type of information obtained from X-ray analysis. mdpi.com

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 8.301
b (Å) 9.358
c (Å) 12.731
α (°) 79.8
β (°) 89.2
γ (°) 87.4
Volume (ų) 972.4
Z (molecules/cell) 2

Mechanistic Probes Employing 3 Aminobenzotrifluoride D4

Kinetic Isotope Effect (KIE) Studies in Organic Reactions

The kinetic isotope effect (KIE) is the change observed in the rate of a chemical reaction when an atom in a reactant is substituted with one of its isotopes. wikipedia.orglibretexts.org It is formally expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org For hydrogen/deuterium (B1214612) substitution, this is kH/kD. The study of KIEs provides profound insights into the rate-determining step (RDS) of a reaction mechanism. uni-rostock.depkusz.edu.cn

The substitution of hydrogen with deuterium primarily affects the vibrational frequencies of the corresponding bond due to the increased mass. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy (ZPE) than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. github.io

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step. dalalinstitute.commsudenver.edu For C-H bond activation, a kH/kD value significantly greater than 1 (typically 2-8) indicates that the C-H bond is being cleaved in the slowest step of the reaction. github.iomsudenver.edu

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.orgdalalinstitute.com These effects are generally much smaller (kH/kD values are often between 0.7 and 1.5) and arise from changes in hybridization or steric environment at the labeled position between the ground state and the transition state. github.iodalalinstitute.com

In a study of ruthenium-catalyzed C-H activation for hydrogen isotope exchange, 3-aminobenzotrifluoride was used as a transient directing group. researchgate.net Mechanistic experiments revealed a primary kinetic isotope effect, demonstrating the utility of deuterated analogues in pinpointing the C-H activation step. researchgate.net

Reaction TypeCatalyst SystemObserved KIE (kH/kD)ImplicationReference
Ruthenium-Catalyzed C-H ActivationRuthenium Catalyst with Amine Additive2.2C-H bond activation is the rate-determining step. researchgate.net

Furthermore, the KIE value provides information about the structure of the transition state. A maximal KIE is typically observed for a linear, symmetric transition state where the hydrogen atom is equally bonded to the donor and acceptor atoms. princeton.edu A smaller KIE value, such as the 2.2 observed, suggests a transition state that may be "early" (resembling reactants) or "late" (resembling products), or one with a non-linear geometry for hydrogen transfer. github.ioprinceton.edu By comparing the experimental KIE with theoretical models, chemists can infer the nature of the transition state, a fleeting and unobservable species that is critical to the reaction's progress. princeton.edu

Tracing Reaction Pathways and Intermediate Formation with Deuterated Markers

The deuterium atoms in 3-Aminobenzotrifluoride-D4 serve as isotopic labels that allow chemists to trace the movement and transformation of the molecule throughout a reaction sequence. uni-rostock.de Unlike radioactive isotopes, deuterium is stable and can be readily detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). uni-rostock.de

In complex catalytic cycles, a deuterated substrate or ligand can reveal the fate of specific parts of a molecule. For instance, in the ruthenium-catalyzed reaction where m-aminobenzotrifluoride acts as a transient directing group, employing the D4 analog would allow researchers to track the integrity of the aromatic ring. researchgate.net By analyzing the deuterium positions in the products and recovered starting materials, one can determine if the directing group remains intact or participates in exchange or scrambling processes, thereby confirming or refuting proposed reaction intermediates and pathways. uni-rostock.de

Investigation of Hydrogen Bonding and Proton Transfer Dynamics

The amine (-NH2) and trifluoromethyl (-CF3) groups of 3-aminobenzotrifluoride are capable of participating in hydrogen bonding; the amine group acts as a hydrogen bond donor, while the fluorine atoms can serve as weak hydrogen bond acceptors. e-bookshelf.de Hydrogen bonds are crucial non-covalent interactions that influence molecular conformation and reactivity. utexas.edu

Studies on Deuterium Scrambling and Exchange Processes

Deuterium scrambling occurs when isotopes migrate between different positions within a molecule, while deuterium exchange involves the substitution of isotopes with atoms from the solvent or other reagents. uni-rostock.dewikipedia.org Both processes can reveal hidden equilibria, reversible reaction steps, or unexpected molecular rearrangements.

The use of this compound allows for precise studies of these phenomena. For example, if this compound is subjected to reaction conditions with a protic solvent (like H2O), the rate and regioselectivity of deuterium "wash-out" from the aromatic ring can be measured, providing information on the relative lability of the C-D bonds at different positions.

Conversely, studies on hydrogen isotope exchange (HIE) have shown that the position of the amino-trifluorobenzotrifluoride group influences the efficiency of deuterium incorporation. In one catalytic system, the meta-isomer showed lower levels of deuterium incorporation compared to its ortho- and para-counterparts, highlighting the electronic and steric effects governing the C-H activation/deuteration process. uni-rostock.de

SubstrateCatalytic SystemDeuterium Incorporation LevelReference
ortho-AminobenzotrifluorideAmine-Assisted H/D ExchangeHigh uni-rostock.de
meta-AminobenzotrifluorideAmine-Assisted H/D ExchangeLower uni-rostock.de
para-AminobenzotrifluorideAmine-Assisted H/D ExchangeHigh uni-rostock.de

These studies are fundamental to developing more efficient and selective deuteration methods and to understanding the fundamental mechanisms of C-H bond functionalization. uni-rostock.de

Computational and Theoretical Investigations of 3 Aminobenzotrifluoride D4

Quantum Chemical Calculations and Modeling

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular properties from first principles.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the structure and energetics of molecules due to its favorable balance of accuracy and computational cost. nih.govcmu.edu DFT calculations determine the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. nih.gov

For 3-Aminobenzotrifluoride, DFT methods, particularly the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) and 6-311G(d,p), have been successfully used to optimize the molecular geometry. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. The optimization process seeks the lowest energy conformation of the molecule, providing a detailed three-dimensional structure.

Once the geometry is optimized, thermodynamic properties such as the enthalpy of formation, entropy, and heat capacity can be calculated. mdpi.com These energetic parameters are crucial for understanding the stability and reactivity of the compound. For 3-Aminobenzotrifluoride-D4, the substitution of hydrogen with deuterium (B1214612) has a negligible effect on the electronic structure and the optimized geometry but does slightly alter the zero-point vibrational energy (ZPVE), which can be captured in high-accuracy thermodynamic calculations.

Table 1: Selected Optimized Geometrical Parameters for 3-Aminobenzotrifluoride (Calculated using DFT B3LYP/6-311G(d,p)) Note: This data is for the non-deuterated analogue and serves as a close approximation for the D4 compound's bond lengths and angles not involving deuterium.

ParameterBond/AngleCalculated Value
Bond Lengths C-N1.39 Å
C-CF31.51 Å
C-F1.34 Å
C-C (aromatic)1.39 - 1.40 Å
Bond Angles C-C-N120.5°
C-C-CF3121.2°
F-C-F107.1°
Dihedral Angles C-C-N-H~180°

This is an interactive data table. You can sort and filter the data as needed.

Beyond DFT, other quantum mechanical methods are employed to study molecular systems. libretexts.org

Ab Initio Methods: The term "ab initio" translates to "from the beginning" and signifies that these calculations are based on first principles without using experimental data for parametrization. libretexts.orgresearchgate.net The Hartree-Fock (HF) method is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While computationally less demanding than more advanced ab initio methods, HF systematically neglects electron correlation, which can affect the accuracy of the results. Studies on 3-Aminobenzotrifluoride have utilized the HF method, often in conjunction with DFT, to calculate molecular properties like equilibrium geometry and vibrational frequencies. nih.gov More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer higher accuracy by including electron correlation but at a significantly greater computational expense. researchgate.net

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and NDDO significantly reduce computational time by neglecting or approximating certain complex integrals that are explicitly calculated in ab initio and DFT approaches. wikipedia.orgscribd.com This speed makes them suitable for very large molecules. However, their accuracy is dependent on the molecule under study being similar to the compounds used in the parametrization database. libretexts.orgwikipedia.org For a molecule like this compound, semi-empirical methods could be used for initial conformational searches or to model large molecular clusters, but DFT or ab initio methods are preferred for accurate property prediction. scribd.com

Prediction and Analysis of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between the molecular structure and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants with considerable accuracy. rsc.org The prediction involves calculating the isotropic magnetic shielding constants (σ) for each nucleus in the molecule. The chemical shift is then determined by referencing this value to the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Methods for predicting NMR spectra range from DFT to more advanced ab initio techniques. nih.govresearchgate.net For this compound, calculations would focus on predicting ¹H, ¹³C, ¹⁹F, and ¹⁵N chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. researchgate.net The accuracy of the prediction depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.netchemrxiv.org While no specific computational NMR studies on the D4 variant are published, the established methodologies can be readily applied to assign experimental spectra and verify the molecular structure.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations are essential for assigning the observed spectral bands to specific molecular motions. This is achieved by calculating the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov

For 3-Aminobenzotrifluoride, detailed vibrational analyses have been performed using both DFT (B3LYP) and ab initio (HF) methods. nih.gov The calculations yield a set of normal modes of vibration. A normal coordinate analysis helps to describe the character of each mode, for instance, as a C-H stretch, a C-F bend, or a ring deformation.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. To improve agreement, the calculated frequencies are typically multiplied by an empirical scaling factor. nih.gov

For this compound, the most significant computational finding would be the shift in vibrational frequencies upon isotopic substitution. The heavier deuterium atoms lead to a predictable decrease in the frequencies of modes involving the movement of these atoms, particularly the C-D stretching and bending vibrations, in accordance with the principles of the harmonic oscillator model.

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 3-Aminobenzotrifluoride Note: This data is for the non-deuterated analogue. For the D4 variant, C-H stretching and bending modes would be replaced by C-D modes at significantly lower frequencies.

AssignmentExperimental (FT-IR)Experimental (FT-Raman)Calculated (B3LYP/6-311G(d,p))
NH₂ Asymmetric Stretch 347834773501
NH₂ Symmetric Stretch 339433933410
C-H Stretch (Aromatic) 307030683085
CF₃ Asymmetric Stretch 133013281345
C-N Stretch 128512841290
CF₃ Symmetric Stretch 117011691175
NH₂ Wagging 680679685

Source: Adapted from vibrational spectroscopy studies. nih.gov This is an interactive data table.

Computational methods can also model electronic transitions, which are observed in UV-Visible absorption and fluorescence emission spectroscopy. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of excited electronic states.

These calculations provide the vertical excitation energies (corresponding to the wavelength of maximum absorption, λmax), oscillator strengths (related to the intensity of the absorption band), and the nature of the electronic transition (e.g., a π→π* or n→π* transition). For 3-Aminobenzotrifluoride, TD-DFT calculations can predict its UV-Vis spectrum, identifying the key transitions responsible for its absorption profile. Similarly, by optimizing the geometry of the first excited state, it is possible to model the fluorescence emission spectrum. researchgate.net

The isotopic substitution in this compound is expected to have only a very minor effect on the electronic absorption and emission spectra, as these are primarily governed by the electronic structure, which is largely unchanged by the increased nuclear mass of deuterium.

Applications of 3 Aminobenzotrifluoride D4 As a Research Tool and Reagent

Role as an Isotopic Tracer in Chemical and Environmental Studies

Deuterium-labeled compounds like 3-Aminobenzotrifluoride-D4 are indispensable tools for tracing the pathways and transformations of molecules in intricate systems. clearsynth.com The presence of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, allows scientists to follow the fate of the molecule through various chemical and environmental processes without altering its fundamental chemical behavior. scispace.comdiva-portal.org

In environmental science, isotopic tracers are crucial for understanding the movement and degradation of pollutants, monitoring water sources, and studying biogeochemical cycles. zeochem.comeawag.chiaea.org The distinct mass of deuterium allows for its detection and quantification using techniques like mass spectrometry, enabling researchers to differentiate the labeled compound from its naturally occurring, non-deuterated counterparts. scispace.com This is particularly useful in studies investigating the environmental fate of aromatic amines, a class of compounds with significant industrial applications and potential environmental impact. diva-portal.orgsymeres.com The use of such "clean" isotopic tracers provides a more environmentally friendly approach to discharge measurements in streams and understanding solute transport. mdpi.com

Utilization as a Labeled Internal Standard in Quantitative Analytical Methodologies

One of the most significant applications of this compound is as a labeled internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov Internal standards are essential for accurate quantification as they help to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. scispace.comnih.gov

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. nih.gov Because they are chemically almost identical to the analyte being measured (the non-deuterated 3-Aminobenzotrifluoride), they exhibit very similar behavior during extraction and chromatographic separation. scispace.comnih.gov However, due to the mass difference imparted by the four deuterium atoms, the SIL internal standard can be distinguished from the analyte by the mass spectrometer. scispace.com This allows for highly precise and accurate quantification of the target compound in complex matrices. lumiprobe.comacanthusresearch.com For a reliable quantitative analysis, it is often required that the internal standard has a sufficient mass difference (typically 3 to 5 deuterium atoms for small molecules) to avoid signal overlap from the natural isotopic abundance of the analyte. scispace.com

PropertyValueSource
IUPAC Name 2,3,4,6-tetradeuterio-5-(trifluoromethyl)anilinePubChem nih.gov
Molecular Formula C₇H₂D₄F₃NPubChem nih.gov
Molecular Weight 165.15 g/mol PubChem nih.gov

Building Block in the Synthesis of Labeled Complex Organic Molecules

This compound serves as a valuable starting material, or building block, for the synthesis of more complex deuterated molecules. symeres.comckisotopes.com The presence of the amine and trifluoromethyl groups on the deuterated benzene (B151609) ring provides reactive sites for a variety of chemical transformations.

The pharmaceutical industry increasingly utilizes deuterated compounds to improve the metabolic profiles of drugs. ckisotopes.comnih.gov Replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule can slow down its breakdown by enzymes, a phenomenon known as the kinetic isotope effect. symeres.comuni-rostock.de This can lead to improved pharmacokinetic properties, such as a longer half-life and enhanced bioavailability. ckisotopes.comnih.gov

This compound is a precursor for creating deuterated pharmaceutical intermediates and scaffolds. chempoint.comchempoint.com The trifluoromethylaniline moiety is a common structural motif in many pharmaceutical agents. chempoint.comnordmann.global By starting with the deuterated version, medicinal chemists can incorporate the isotopic label into the final drug candidate. medchemexpress.comnih.gov This strategy is a key part of developing "deuterated drugs" that may offer therapeutic advantages over their non-deuterated counterparts. ckisotopes.com

Similar to the pharmaceutical industry, the agrochemical sector uses trifluoromethylaniline derivatives in the synthesis of herbicides and other crop protection agents. chempoint.comchempoint.com The non-deuterated form, 3-aminobenzotrifluoride, is a known intermediate for herbicides like fluometuron. chempoint.comchempoint.com Consequently, the deuterated analog, this compound, can be employed to synthesize labeled versions of these agrochemical intermediates. nordmann.global These labeled compounds are instrumental in research aimed at understanding the environmental fate, persistence, and metabolic pathways of agrochemicals. symeres.com The use of isotopic tracers allows for precise tracking of these substances in soil, water, and biological systems. mdpi.com

The field of organic electronics, which includes technologies like organic light-emitting diodes (OLEDs), relies on the precise design of organic materials with specific electronic properties. zeochem.comucl.ac.uk Deuteration of organic molecules used in these devices can enhance their stability and performance. zeochem.com For instance, replacing hydrogen with deuterium in the organic molecules of OLEDs can lead to longer operational lifetimes, particularly for blue-emitting materials which are often the most delicate component. zeochem.com

This compound, with its aromatic and fluorinated structure, can serve as a building block for creating novel deuterated materials for such applications. The unique electronic properties conferred by the trifluoromethyl group, combined with the stability advantages of deuteration, make it a promising component for the synthesis of advanced organic electronic materials. uni-rostock.deucl.ac.uk

Application in the Development and Validation of Novel Synthetic Methodologies

Deuterated compounds are crucial for elucidating reaction mechanisms and validating new synthetic methods. uni-rostock.demdpi.comresearchgate.netrtu.lv The kinetic isotope effect, observed when a C-H bond is replaced by a C-D bond, can provide valuable information about the rate-determining step of a reaction. uni-rostock.de

This compound can be used as a substrate in the development of new chemical reactions. uni-rostock.deresearchgate.net By analyzing the products and reaction rates, chemists can gain a deeper understanding of the reaction mechanism. For example, it can be used in studies of C-H activation, a powerful tool in organic synthesis, to determine which C-H bonds are being broken during the reaction. uni-rostock.de The development of new and efficient synthetic methods is a cornerstone of modern organic chemistry, and labeled compounds like this compound are essential for this fundamental research. mdpi.comresearchgate.net

Structural Elucidation of Reaction Products and Complex Mixtures through Deuterium Labeling

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), is a powerful technique in chemical research for unraveling molecular structures and reaction mechanisms. This compound, in which four hydrogen atoms on the aromatic ring are substituted with deuterium, serves as an invaluable tool for the structural elucidation of reaction products and the analysis of complex mixtures. nih.govscbt.com The distinct mass and nuclear magnetic properties of deuterium allow researchers to track the fate of the aminobenzotrifluoride moiety through chemical transformations using key analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. uni-rostock.decas.cz

The primary utility of this compound in structural analysis stems from the predictable and detectable changes it introduces into a molecule. researchgate.net When used as a starting material or reactant, any subsequent product that retains the aromatic core will be "tagged" with a specific isotopic signature. This labeling does not significantly alter the chemical reactivity of the compound but provides a clear marker for analytical detection. uni-rostock.de

Role in Mass Spectrometry

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it exceptionally sensitive to isotopic substitution. The incorporation of four deuterium atoms in this compound results in a mass increase of approximately 4 Daltons compared to its non-deuterated (protium) counterpart. nih.govscbt.com This mass difference is easily resolved by modern mass spectrometers and serves as a definitive marker.

When a reaction is performed using this compound, the resulting products containing the deuterated ring can be readily identified in the mass spectrum by looking for ion signals that are 4 m/z units higher than those from a parallel reaction run with standard 3-Aminobenzotrifluoride. This method is highly effective for confirming the incorporation of the aminobenzotrifluoride structure into a larger molecule.

Furthermore, deuterium labeling is instrumental in elucidating fragmentation pathways in tandem mass spectrometry (MS/MS). nih.gov In these experiments, a specific ion (the parent ion) is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. By comparing the fragmentation patterns of the deuterated and non-deuterated versions of a molecule, researchers can determine which fragments retain the deuterium atoms. This information is crucial for deducing the connectivity of atoms and identifying the structure of the parent molecule.

Table 1: Hypothetical Mass Spectrometry Fragmentation Analysis This table illustrates how deuterium labeling aids in identifying fragments of a hypothetical reaction product, "Product X," formed from 3-Aminobenzotrifluoride.

Fragment Description Structure of Fragment from Unlabeled Product X Expected m/z (Unlabeled) Structure of Fragment from D4-Labeled Product X Expected m/z (D4-Labeled) Structural Inference
Parent Ion [Product X] 250 [Product X-d4] 254 Confirms incorporation of the labeled ring.
Loss of a side chain [C₇H₃F₃N-R]⁺ 161 [C₇D₄H₂F₃N-R]⁺ 165 The fragment contains the intact benzotrifluoride (B45747) ring.

Role in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the precise three-dimensional structure of molecules in solution. cas.czsolubilityofthings.com Deuterium labeling with this compound offers significant advantages for simplifying and interpreting NMR spectra. mdpi.com

In ¹H NMR (proton NMR) spectroscopy, which detects hydrogen nuclei, the substitution of a proton with a deuteron (B1233211) effectively removes that signal from the spectrum. For this compound, the proton signals corresponding to the aromatic ring positions 2, 4, 5, and 6 are absent. uni-rostock.de This spectral simplification can be invaluable when analyzing complex reaction products where numerous proton signals might otherwise overlap, making assignments difficult. By removing specific signals, the remaining resonances can be assigned with greater confidence.

This technique is particularly useful for confirming the site of a chemical reaction on the aromatic ring. If a reaction with this compound leads to the re-introduction of a proton at one of the deuterated positions, a new signal will appear in the ¹H NMR spectrum, pinpointing the exact location of the modification. Conversely, if a reaction is expected to substitute a hydrogen on the ring, using the deuterated analogue helps confirm that the reaction proceeds as expected by observing the absence of substitution at the deuterated sites.

Table 2: Comparison of Expected ¹H NMR Signals for Labeled and Unlabeled 3-Aminobenzotrifluoride

Position on Aromatic Ring Approximate Chemical Shift (ppm) for 3-Aminobenzotrifluoride Expected Observation in ¹H NMR of this compound Reason for Difference
H-2 6.9 - 7.1 Signal Absent Hydrogen at this position is replaced by Deuterium.
H-4 6.8 - 7.0 Signal Absent Hydrogen at this position is replaced by Deuterium.
H-5 7.2 - 7.4 Signal Absent Hydrogen at this position is replaced by Deuterium.

By leveraging the unique properties of deuterium, this compound serves as a sophisticated probe for chemists. Its application in MS and NMR allows for the confident identification of reaction products, the mapping of complex fragmentation patterns, and the simplification of intricate spectra, thereby playing a crucial role in the precise structural elucidation of novel compounds and the analysis of complex chemical mixtures. lipidmaps.orgcerilliant.com

Emerging Research Frontiers and Future Perspectives for 3 Aminobenzotrifluoride D4

Development of Greener and More Sustainable Deuteration Protocols

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign methods for deuterium (B1214612) incorporation. Traditional deuteration methods often rely on harsh reagents, expensive catalysts, and deuterated solvents in stoichiometric amounts. The future of 3-Aminobenzotrifluoride-D4 synthesis lies in greener alternatives that minimize waste and energy consumption.

Key developments in this area include:

D₂O as a Deuterium Source: Utilizing heavy water (D₂O) as the deuterium source is a primary goal for sustainable deuteration. D₂O is abundant, inexpensive, and environmentally benign. nih.gov Rhodium-catalyzed hydrogen isotope exchange (HIE) reactions using D₂O as both the solvent and deuterium source have shown promise for the deuteration of various aromatic compounds. nih.gov

Photocatalysis: Photoinduced, catalyst-free methods are emerging as a powerful tool for deuteration. rsc.org These reactions can often be carried out under mild conditions, reducing energy input and avoiding the need for metal catalysts. rsc.org For instance, photoinduced deborylation–deuteration of arylboronic acids with D₂O presents a green pathway to deuterated aromatics. rsc.org

Electrocatalysis: Electrochemical methods offer another sustainable route, often proceeding under catalyst- and external-reductant-free conditions. researchgate.net These reactions can achieve high deuteration levels with excellent chemoselectivity. researchgate.net

Biocatalysis: The use of enzymes, such as engineered photodecarboxylases, for deuteration is a burgeoning field. nih.gov These biocatalytic methods can offer high selectivity and operate under mild, aqueous conditions. nih.gov

Table 1: Comparison of Deuteration Methods

Method Deuterium Source Catalyst Conditions Sustainability Aspect
Traditional H/D Exchange Deuterated Solvents/Gases Heavy Metals Often Harsh High cost, waste generation
Rhodium-Catalyzed HIE D₂O Rhodium Mild Use of benign deuterium source
Photocatalysis D₂O Often Catalyst-Free Mild, Light-Induced Reduced catalyst waste, energy efficient
Electrocatalysis D₂O Often Catalyst-Free Mild, Electrochemical Avoids external reductants
Biocatalysis D₂O Enzymes Mild, Aqueous High selectivity, renewable catalyst

Advancements in Operando Spectroscopic Characterization of Deuterium Exchange

Understanding the mechanism of deuterium exchange is crucial for optimizing reaction conditions and developing more efficient catalysts. Operando spectroscopy, the study of catalytic materials in their working state, provides real-time insights into the reaction dynamics.

Future research in this area will likely focus on:

Simultaneous Techniques: Combining multiple spectroscopic techniques, such as ATR-IR and Raman spectroscopy, allows for the simultaneous monitoring of different phases (e.g., liquid and gas) and provides a more complete picture of the reaction. researchgate.net

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a powerful tool for the rapid characterization of isotopic purity and for monitoring the progress of H/D exchange reactions in situ. nih.gov This technique is highly sensitive and requires minimal sample consumption. nih.gov

In Situ Monitoring with NMR: In-situ NMR spectroscopy can be used to follow the disappearance of proton signals and the appearance of deuterated species in real-time, providing valuable kinetic and mechanistic data. rsc.org

Synchrotron-Based Techniques: The high brightness and penetrating power of synchrotron X-rays enable in situ diffraction studies, allowing researchers to observe structural changes in catalysts or substrates during the deuteration process. cambridge.org

Synergistic Integration of Experimental Synthesis with Advanced Computational Modeling

The combination of experimental work with computational modeling is becoming an indispensable tool in modern chemical research. Density Functional Theory (DFT) calculations, for example, can provide deep insights into reaction mechanisms, predict the feasibility of new reactions, and guide the design of more effective catalysts.

For the deuteration of 3-aminobenzotrifluoride, computational modeling can be applied to:

Predict Site-Selectivity: DFT calculations can help predict the most likely positions for deuterium incorporation on the aromatic ring, guiding the choice of catalysts and reaction conditions to achieve the desired isotopologue. uni-rostock.de

Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of different reaction pathways, helping to understand how catalysts facilitate deuterium exchange. nih.gov For example, DFT can be used to study the activation barriers of C-H bond cleavage, a key step in many deuteration reactions.

Guide Catalyst Design: By understanding the electronic and steric factors that influence catalytic activity, computational models can be used to design new ligands and catalysts with improved performance for the site-selective deuteration of specific substrates like 3-aminobenzotrifluoride.

Interpret Spectroscopic Data: Computational modeling can aid in the interpretation of complex spectroscopic data obtained from operando studies, helping to assign spectral features to specific reaction intermediates.

Exploration of Novel Catalytic Systems for Site-Selective Deuteration

The ability to selectively introduce deuterium at specific positions within a molecule is a major goal in isotopic labeling. This "site-selective" deuteration can be crucial for studying metabolic pathways or for fine-tuning the pharmacokinetic properties of a drug. The development of novel catalytic systems is key to achieving this control.

Emerging catalytic systems of interest include:

Iridium and Rhodium Complexes: Iridium and rhodium catalysts are well-established for H/D exchange reactions and continue to be an area of active research. nih.govacs.orgsnnu.edu.cn Fine-tuning the ligand environment around the metal center can lead to catalysts with high selectivity for specific C-H bonds. acs.org

Silver-Based Catalysts: Silver-catalyzed methods are showing promise for the site-selective deuteration of C-H bonds in medicinally relevant heterocycles. nih.govresearchgate.net These catalysts can operate in the absence of directing groups and tolerate a wide range of functional groups. nih.govresearchgate.net

Manganese-Based Catalysts: The use of earth-abundant and less toxic metals like manganese is a key aspect of sustainable catalysis. researchgate.net Manganese-catalyzed C-H activation and deuteration using transient directing groups have been successfully demonstrated. researchgate.net

Metal-Free Systems: Photo-excited aromatic compounds in deuterated solvents can undergo HIE without the need for a metal catalyst, offering a novel and potentially more sustainable approach to deuteration. nih.gov

Table 2: Novel Catalytic Systems for Deuteration

Catalyst Type Metal Key Features Potential Application for this compound
Iridium/Rhodium Complexes Iridium, Rhodium High activity, tunable selectivity Site-selective deuteration of the aromatic ring
Silver-Based Catalysts Silver Tolerates various functional groups, no directing group needed Deuteration without modification of the amino or trifluoromethyl group
Manganese-Based Catalysts Manganese Earth-abundant metal, sustainable Greener synthesis protocols
Metal-Free Systems None Avoids metal contamination, mild conditions Sustainable and clean deuteration

Expansion into New Research Domains Requiring Precision Isotopic Labeling

The availability of precisely labeled compounds like this compound opens up new avenues of research in various scientific disciplines.

Potential future applications include:

Metabolic Studies: Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. metsol.com By strategically placing deuterium atoms at sites prone to metabolism, researchers can study metabolic pathways and identify metabolites. metsol.com

Pharmacokinetic Studies: The "deuterium kinetic isotope effect" can be exploited to slow down the rate of drug metabolism, potentially leading to improved pharmacokinetic profiles, such as increased drug exposure and reduced formation of toxic metabolites. princeton.edu

Internal Standards in Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays. thalesnano.comclearsynth.comnih.gov Their chemical similarity to the analyte of interest allows for accurate correction of matrix effects and variations in instrument response, leading to more precise and reliable measurements. clearsynth.comacanthusresearch.com

Advanced Materials Science: The incorporation of deuterium can subtly alter the physical properties of materials. Exploring the effects of deuteration on the properties of polymers or electronic materials derived from 3-aminobenzotrifluoride could lead to the development of new materials with unique characteristics.

The continued development of innovative synthetic methods and a deeper understanding of the fundamental principles governing deuterium exchange will undoubtedly expand the research horizons for this compound and other deuterated molecules, solidifying their role as indispensable tools in science and technology.

Q & A

Q. Table 1: Key Parameters for Analytical Validation

TechniqueTarget ParameterDetection LimitReference Standard
1^1H NMRProton signal suppression0.1% impurityNon-deuterated analog
HR-MSm/z isotopic clusters1 ppmCertified isotopic standard
HPLC-UVImpurity quantification0.05%3-Aminobenzotrifluoride

Advanced: How do deuterium kinetic isotope effects (KIEs) influence the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:
Deuterium substitution alters reaction kinetics due to reduced zero-point energy in C-D bonds. To study this:

Experimental Design :

  • Compare rate constants (kH/kDk_H/k_D) for reactions of deuterated vs. non-deuterated compounds under identical conditions (solvent, temperature).
  • Use stopped-flow spectroscopy or LC-MS to track intermediate formation.

Data Interpretation :

  • Primary KIEs (kH/kD>1k_H/k_D > 1) suggest bond-breaking in the rate-determining step.
  • Secondary KIEs (kH/kD1k_H/k_D \approx 1) indicate minimal bond vibration changes.
  • Example: A study on deuterated nitroaromatics showed a 2–3× rate decrease due to C-D bond stabilization .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Acid-proof gloves (PVC/rubber), EN 166-certified goggles, and lab coats .
  • Ventilation : Use fume hoods to prevent vapor inhalation (OSHA-compliant respirators with combination filters if exposure exceeds 1 ppm) .
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via approved hazardous waste facilities .

Q. Table 2: Exposure Control Measures

Hazard TypeControl MeasureRegulatory Reference
Acute toxicityOSHA-compliant respirators29 CFR 1910.134
Skin irritationpH-neutral gloves (pH 6–8 compatibility)EN 374-1
Aquatic toxicityClosed-system disposalREACH Annex XVII

Advanced: How can contradictory metabolic stability data for deuterated amines like this compound be resolved?

Methodological Answer:
Contradictions arise from variability in experimental models or isotopic purity. Mitigation strategies:

Standardize Analytical Methods :

  • Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) to correct for matrix effects in LC-MS/MS .

Control Experimental Variables :

  • Maintain consistent hepatocyte/P450 enzyme sources across studies.
  • Validate metabolic pathways via isotopic tracing (e.g., 2H^{2}\text{H}-NMR).

Data Reconciliation :

  • Apply multivariate analysis to isolate isotopic effects from confounding factors (e.g., pH, temperature) .

Basic: How can synthesis of this compound be optimized to minimize by-products?

Methodological Answer:

  • Deuterium Source : Use D2_2O or deuterated reagents (e.g., CD3_3OD) in catalytic deuteration steps to reduce H/D exchange competition.
  • Reaction Monitoring : Track intermediate deuterium incorporation via in-situ FTIR or Raman spectroscopy.
  • Purification : Employ silica gel chromatography with deuterated solvents (e.g., CDCl3_3) to isolate positional isomers .

Advanced: What spectroscopic methods elucidate electronic perturbations caused by deuterium in this compound?

Methodological Answer:

  • 19F^{19}\text{F} NMR Chemical Shifts : Deuterium-induced deshielding (~0.2–0.5 ppm upfield) reflects electron density changes in the CF3_3 group.
  • IR Spectroscopy : C-D stretching modes (2050–2300 cm1^{-1}) differentiate isotopic forms; compare with DFT-calculated vibrational spectra.
  • X-ray Crystallography : Resolve bond length alterations (C-D vs. C-H) to confirm isotopic substitution sites .

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